Physicochemical Differentiation: logP and PSA Comparison with Indane-2-yl Isomer
The target compound's lipophilicity, as measured by its calculated partition coefficient (XLogP3-AA), is 1.5 [1]. This value is lower than the predicted LogP of 1.65 for its closest positional isomer, 2-((2,3-dihydro-1H-inden-2-yl)amino)propan-1-ol , indicating a distinct solubility profile. Furthermore, its Topological Polar Surface Area (TPSA) is 32.3 Ų [2], a value that directly influences membrane permeability and is different from the TPSA of 46.2 Ų reported for the analog (1R)-3-amino-1-(2,3-dihydro-1H-inden-1-yl)propan-1-ol [3].
| Evidence Dimension | Lipophilicity (logP) / Polar Surface Area |
|---|---|
| Target Compound Data | XLogP3-AA: 1.5; TPSA: 32.3 Ų |
| Comparator Or Baseline | Indane-2-yl Isomer (LogP: ~1.65); (1R)-3-amino...propan-1-ol (TPSA: 46.2 Ų) |
| Quantified Difference | LogP difference of approximately 0.15 units; TPSA difference of approximately 13.9 Ų |
| Conditions | Computed properties (XLogP3, Cactvs) / Predicted properties |
Why This Matters
The distinct logP and TPSA values directly impact solubility and passive membrane permeability, making the target compound a unique physicochemical tool compared to its isomers for assay development or formulation studies.
- [1] PubChem. (2026). Computed Properties for CID 43499655. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Computed Properties for CID 43499655. National Center for Biotechnology Information. View Source
- [3] Kuujia. (n.d.). (1R)-3-amino-1-(2,3-dihydro-1H-inden-1-yl)propan-1-ol (CAS 2227966-65-4). View Source
